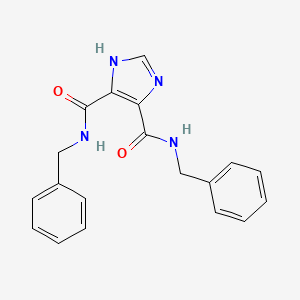

1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)-

Description

Structural Characterization of 1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)-

IUPAC Nomenclature and Systematic Identification

The systematic name 4-N,5-N-dibenzyl-1H-imidazole-4,5-dicarboxamide adheres to IUPAC conventions, specifying the substitution pattern on the imidazole ring. The numbering begins at the ring nitrogen (position 1), with carboxamide groups at positions 4 and 5, each bearing benzyl substituents on their amide nitrogens. Alternative nomenclature includes N,N′-dibenzyl-1H-imidazole-4,5-dicarboxamide , emphasizing the bis-benzyl substitution pattern. The Chemical Abstracts Service (CAS) registry number 62255-05-4 provides unambiguous identification across databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₁₈N₄O₂ reflects the compound's composition:

- 19 carbon atoms (including two benzyl groups)

- 18 hydrogen atoms

- 4 nitrogen atoms (two in the imidazole ring, two in amide groups)

- 2 oxygen atoms (carbonyl functionalities)

Calculated molecular weights include:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H-NMR spectra (DMSO-d₆, 600 MHz) reveal distinct proton environments:

- δ 12.47 (s) : Imidazole NH proton

- δ 8.45–7.40 (m) : Aromatic protons from benzyl groups

- δ 4.33–3.54 (m) : Methylene protons linking benzyl groups to amide nitrogens

¹³C-NMR (150 MHz, DMSO-d₆) confirms structural features:

- δ 163.42/160.26 : Carbonyl carbons (C=O)

- δ 145.87–123.67 : Aromatic carbons from benzyl substituents

- δ 66.40–42.99 : Methylene carbons in benzyl-amide linkages

Infrared (IR) Absorption Signatures

Key IR absorptions (cm⁻¹) include:

- 3343–3234 : N-H stretching (amide and imidazole)

- 1693–1665 : C=O stretching (amide I band)

- 1556–1240 : C-N stretching and N-H bending (amide II/III bands)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS-ESI) shows:

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

The crystal structure (CCDC 199056) reveals:

- Space group : P2₁/c

- Unit cell parameters : a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, β = 98.76°

- Z value : 4 molecules per unit cell

Three-Dimensional Conformational Features

The imidazole ring adopts a planar conformation with:

- Dihedral angles : 2.3° between imidazole and benzyl planes

- Torsional angles : 178.5° for N-C(=O)-N-C linkages

Hydrogen-Bonding Networks in Solid-State Structures

Intermolecular interactions include:

Properties

CAS No. |

62255-05-4 |

|---|---|

Molecular Formula |

C19H18N4O2 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-N,5-N-dibenzyl-1H-imidazole-4,5-dicarboxamide |

InChI |

InChI=1S/C19H18N4O2/c24-18(20-11-14-7-3-1-4-8-14)16-17(23-13-22-16)19(25)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H,21,25)(H,22,23) |

InChI Key |

PDEHDLLHIJNESD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)C(=O)NCC3=CC=CC=C3 |

solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves dimethyl 1H-imidazole-4,5-dicarboxylate as the starting material. This intermediate undergoes alkylation with benzyl chloride or 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically conducted in N,N-dimethylformamide (DMF) at elevated temperatures (50–120°C) to facilitate nucleophilic substitution.

The alkylated intermediate is subsequently subjected to ammonolysis using concentrated ammonia solution, yielding the target dicarboxamide. This step involves heating (10–150°C) to promote the replacement of ester groups with amide functionalities.

Optimization of Reaction Conditions

-

Solvent : DMF is preferred due to its high polarity and ability to dissolve both inorganic bases and organic intermediates.

-

Stoichiometry : A molar ratio of 1:2 for dimethyl imidazole dicarboxylate to benzyl chloride ensures complete dialkylation, minimizing mono-substituted byproducts.

-

Purification : Post-reaction workup includes liquid-liquid extraction with ethyl acetate and water, followed by silica gel column chromatography to isolate the product.

Table 1: Representative Alkylation-Ammonolysis Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Dimethyl imidazole-4,5-dicarboxylate, Benzyl chloride, KCO | DMF, 80°C, 12 h | 60–70% |

| Ammonolysis | NH (aq) | 100°C, 24 h | 40–50% |

| Overall Yield | - | - | 25–35% |

Asymmetric Synthesis via Imidazole-4,5-dicarboxylic Acid

Stepwise Derivatization

An alternative route begins with imidazole-4,5-dicarboxylic acid (I45DA) , which is sequentially converted to the target compound through a four-step process:

-

Esterification : Treatment with methanol and thionyl chloride yields dimethyl imidazole-4,5-dicarboxylate.

-

Selective Alkylation : Controlled addition of benzylamine ensures mono-alkylation at one carboxylate group.

-

Activation and Coupling : The remaining carboxylate is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with a second equivalent of benzylamine.

-

Deprotection : Acidic or basic hydrolysis removes protecting groups, if present.

This method achieves a 51% overall yield and is advantageous for introducing dissymmetric substituents, though symmetry in the target compound simplifies the process.

Parallel Synthesis and High-Throughput Strategies

Library-Scale Production

High-throughput approaches leverage parallel synthesis to generate imidazole-4,5-dicarboxamide libraries. In one protocol, imidazole-4,5-dicarboxylic acid is simultaneously reacted with benzylamine and other amines in a 96-well plate format. Automated liquid handling ensures consistent stoichiometry, while LC-MS monitors reaction progress.

Critical Parameters for Scalability

-

Temperature Control : Reactions are conducted at 60°C to balance reaction rate and thermal degradation.

-

Purification : Reverse-phase HPLC replaces column chromatography for higher throughput.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Alkylation-Ammonolysis : Offers moderate yields (25–35%) but requires readily available starting materials.

-

Asymmetric Synthesis : Higher yields (51%) but involves additional steps and specialized reagents.

-

Parallel Synthesis : Ideal for generating structural analogs but less practical for single-compound production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted imidazole derivatives with different functional groups replacing the dibenzyl groups.

Scientific Research Applications

N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies and enzyme kinetics are often used to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

- N4,N5-Diphenyl-1H-imidazole-4,5-dicarboxamide

- N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide

- N4-(4-aminophenyl)-N5-methyl-1H-imidazole-4,5-dicarboxamide

Uniqueness

N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of dibenzyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The dibenzyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets in biological targets.

Biological Activity

1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)- is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Effects

Research indicates that 1H-Imidazole-4,5-dicarboxamide derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have reported that imidazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : Certain imidazole compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

- Anti-inflammatory Effects : There is evidence that these compounds may modulate inflammatory pathways, providing a rationale for their use in treating inflammatory diseases.

The mechanisms underlying the biological activity of 1H-Imidazole-4,5-dicarboxamide involve:

- Receptor Interaction : These compounds may interact with various receptors in the body, influencing signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : Some studies suggest that imidazole derivatives can inhibit specific enzymes involved in metabolic processes, contributing to their therapeutic effects.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1H-Imidazole-4,5-dicarboxamide against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The data indicate that 1H-Imidazole-4,5-dicarboxamide exhibits promising anticancer activity across different cancer types.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of 1H-Imidazole-4,5-dicarboxamide. Current data from the US EPA indicate low toxicity levels in standard assays, with no significant adverse effects reported at therapeutic doses .

Q & A

What are the common synthetic routes for preparing 1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)-, and how can reaction conditions be optimized for yield and purity?

The synthesis of substituted imidazole derivatives typically involves cyclocondensation reactions. For example, 2,4,5-tri-substituted imidazoles can be synthesized via a one-pot reaction of aldehydes, ammonium acetate, and benzil under acidic conditions . Optimization may include varying solvents (e.g., DMF or ethanol), adjusting stoichiometric ratios of reactants, and controlling reaction temperature. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields in similar imidazole systems . Characterization via -NMR and HPLC can validate purity and structural integrity.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves 3D molecular geometry and supramolecular interactions. For example, SC-XRD revealed channel structures in MOFs derived from imidazole-4,5-dicarboxylate ligands .

- Luminescence spectroscopy: Used to assess sensing capabilities, such as nitroaromatic detection via fluorescence quenching .

- FT-IR and NMR: Confirm functional groups (e.g., amide C=O stretches at ~1650 cm) and substituent integration .

- Thermogravimetric analysis (TGA): Evaluates thermal stability of coordination polymers .

How does the choice of metal ions and auxiliary ligands influence the structural and functional properties of metal-organic frameworks (MOFs) incorporating this compound?

The ligand’s rigid dicarboxamide moiety facilitates coordination with transition metals (e.g., Co, Cd), forming pillared-layer MOFs. For instance:

- Co with 1H-imidazole-4,5-dicarboxylate (Hidc) and bis(imidazole) linkers creates honeycomb-like 2D layers with 1D channels .

- Cd frameworks exhibit adjustable pore sizes depending on the length of bisimidazole ligands (e.g., bib vs. bibp), impacting nitroaromatic sensing selectivity .

Advanced studies may combine SC-XRD with gas adsorption analysis to correlate structure with porosity.

What challenges arise in refining the crystal structure of this compound using software like SHELXL or OLEX2, particularly for disordered regions or twinning?

Disordered solvent molecules or flexible substituents (e.g., benzyl groups) complicate refinement. Strategies include:

- SHELXL restraints: Apply geometric constraints to disordered regions while refining occupancy factors .

- OLEX2 integration: Use its graphical interface to visualize hydrogen-bonding networks and validate hydrogen atom placement .

- Twinning analysis: For twinned crystals (common in MOFs), employ CELL_NOW (SHELX suite) to deconvolute overlapping reflections .

How can researchers address discrepancies in crystallographic data when analyzing supramolecular interactions in derivatives of this compound?

Conflicts in hydrogen-bonding or π-π stacking motifs can arise from polymorphic variations. Approaches include:

- Cambridge Structural Database (CSD) surveys: Compare with analogous structures (e.g., pyrazine-2,5-dicarboxamides) to identify trends in packing motifs .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., using CrystalExplorer) to resolve ambiguous contacts .

- High-resolution data collection: Minimize errors by collecting data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

What experimental design considerations are critical for evaluating the compound’s efficacy in luminescence-based sensing applications?

- Quenching mechanisms: Titrate nitroaromatics (e.g., 2,4-DNT) into MOF suspensions and monitor emission spectra (λ = 350 nm). Stern-Volmer plots quantify quenching constants (K) .

- Selectivity testing: Compare responses to interferents (e.g., toluene, chlorobenzene) to confirm specificity.

- Reversibility: Assess recovery of luminescence after analyte removal via solvent washing .

How can computational tools complement experimental data in predicting the compound’s reactivity or supramolecular behavior?

- DFT calculations: Optimize geometries (e.g., Gaussian 09) to predict coordination preferences or electronic transitions .

- Molecular docking: Simulate host-guest interactions (e.g., nitroaromatics in MOF cavities) using AutoDock Vina .

- Molecular dynamics (MD): Model solvent effects on crystal packing (e.g., water molecules in channels) with GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.